molecular formula C7H15ClN2 B11749789 (1S,6S)-6-(aminomethyl)cyclohex-3-en-1-amine hydrochloride

(1S,6S)-6-(aminomethyl)cyclohex-3-en-1-amine hydrochloride

Cat. No.: B11749789
M. Wt: 162.66 g/mol
InChI Key: PVJRBMWBWYYMLK-LEUCUCNGSA-N
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Description

(1S,6S)-6-(aminomethyl)cyclohex-3-en-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclohexene ring substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,6S)-6-(aminomethyl)cyclohex-3-en-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohex-3-en-1-amine.

    Functional Group Introduction: The aminomethyl group is introduced through a series of reactions, often involving the use of formaldehyde and hydrogen cyanide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of cyclohex-3-en-1-one derivatives.

    Reduction: Formation of cyclohex-3-en-1-amine derivatives.

    Substitution: Formation of substituted cyclohex-3-en-1-amine derivatives.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Pathways: Studied for its effects on various biochemical pathways.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent for treating certain medical conditions.

Industry:

    Chemical Manufacturing: Utilized in the production of specialty chemicals.

    Material Science:

Mechanism of Action

The mechanism of action of (1S,6S)-6-(aminomethyl)cyclohex-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting various biochemical pathways.

Comparison with Similar Compounds

    Cyclohex-3-en-1-amine: Lacks the aminomethyl group, making it less versatile in certain reactions.

    (1R,6R)-6-(aminomethyl)cyclohex-3-en-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.

Uniqueness:

    Stereochemistry: The (1S,6S) configuration provides specific stereochemical properties that can influence its reactivity and interactions.

    Functional Groups: The presence of both the aminomethyl group and the hydrochloride salt form enhances its solubility and reactivity.

Properties

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

IUPAC Name

(1S,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;hydrochloride

InChI

InChI=1S/C7H14N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-2,6-7H,3-5,8-9H2;1H/t6-,7-;/m0./s1

InChI Key

PVJRBMWBWYYMLK-LEUCUCNGSA-N

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1CN)N.Cl

Canonical SMILES

C1C=CCC(C1CN)N.Cl

Origin of Product

United States

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